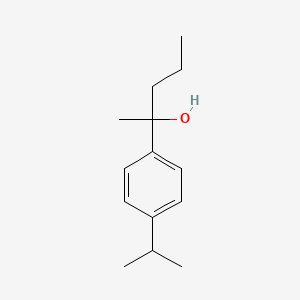

2-(4-Isopropylphenyl)pentan-2-ol

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10-14(4,15)13-8-6-12(7-9-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRQRHHFGSIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213000 | |

| Record name | Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443338-42-8 | |

| Record name | Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-isopropylphenylmagnesium bromide with 2-pentanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation of precursor compounds or the use of Grignard reagents in a controlled environment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)pentan-2-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alkenes

Substitution: Alkyl halides, ethers

Scientific Research Applications

2-(4-Isopropylphenyl)pentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(4-Isopropylphenyl)pentan-2-ol with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Alcohol Type |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₂O | 206.33 | Not Provided | 4-Isopropylphenyl at C2 | Tertiary |

| 4-Methyl-1-phenylpentan-2-ol | C₁₂H₁₈O | 178.28 | 7779-78-4 | Phenyl at C1, methyl at C4 | Secondary |

| 4-Phenylpentan-2-ol | C₁₁H₁₆O | 164.24 | 77614-49-4 | Phenyl at C4 | Secondary |

| 4-Methyl-2-propylpentan-1-ol | C₉H₂₀O | 144.25 | 54004-41-0 | Methyl at C4, propyl at C2 | Primary |

Key Observations:

Lipophilicity: The isopropylphenyl group in the target compound enhances lipophilicity compared to phenyl or methyl-substituted analogs, reducing water solubility and increasing affinity for nonpolar solvents .

Steric Effects : The bulky isopropyl group may hinder nucleophilic attacks on the tertiary alcohol, making it less reactive than primary or secondary alcohols like 4-methyl-2-propylpentan-1-ol .

Molecular Weight : Higher molecular weight (206.33 g/mol) distinguishes it from simpler analogs like 4-phenylpentan-2-ol (164.24 g/mol) .

Physicochemical Properties (Inferred)

| Property | This compound | 4-Methyl-1-phenylpentan-2-ol | 4-Phenylpentan-2-ol |

|---|---|---|---|

| Boiling Point | ~250–280°C (estimated) | ~220–240°C (estimated) | ~200–220°C |

| Solubility in Water | Low (<0.1 g/L) | Low (~0.5 g/L) | Moderate (~1 g/L) |

| LogP (Octanol-Water Partition) | ~4.5–5.0 | ~3.0–3.5 | ~2.5–3.0 |

Notes:

Biological Activity

Overview

2-(4-Isopropylphenyl)pentan-2-ol, with the molecular formula C14H22O, is a secondary alcohol that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms, which influences its chemical reactivity and biological interactions.

- IUPAC Name : 2-(4-propan-2-ylphenyl)pentan-2-ol

- CAS Number : 1443338-42-8

- Molecular Weight : 210.33 g/mol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the presence of the hydroxyl group. This allows it to interact with various biological molecules, potentially modulating enzyme activity and influencing cellular processes. The compound's structural features, particularly the isopropyl group on the phenyl ring, contribute to its unique reactivity and interaction profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Enzyme Modulation | Potential effects on enzyme activity |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound analogs to enhance its biological activity. These studies aim to optimize the compound's structure for improved efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(4-Isopropylphenyl)pentan-2-ol, and how can reaction conditions be optimized to reduce side products?

- Methodology :

- Use Friedel-Crafts alkylation or Grignard reactions to introduce the isopropylphenyl group. For example, acylation followed by reduction (e.g., LiAlH4) can yield tertiary alcohols like this compound.

- Optimize temperature, solvent polarity, and catalyst loading (e.g., AlCl3 for Friedel-Crafts) to minimize side reactions such as over-alkylation or isomerization.

- Monitor reaction progress via TLC or GC-MS to detect intermediates and byproducts .

- Data Consideration :

- In studies of analogous alcohols (e.g., 2-(2-Aminophenyl)pentan-2-ol), unexpected products like acetamide derivatives formed during acylation highlight the need for strict anhydrous conditions and controlled stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodology :

- 1H/13C NMR : Identify the tertiary alcohol proton (δ ~1.5-2.0 ppm) and aromatic protons from the isopropylphenyl group (δ ~6.8-7.3 ppm). The isopropyl group’s methyl protons appear as a septet (δ ~2.8-3.2 ppm).

- IR : Confirm the hydroxyl group (broad peak ~3200-3600 cm⁻¹) and absence of carbonyl groups (to rule out ketone intermediates).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C14H22O, exact mass 206.1671) and fragmentation patterns .

- Data Table :

| Technique | Key Peaks/Features |

|---|---|

| 1H NMR | δ 1.2 (s, 6H, C(CH3)2), δ 7.2-7.4 (m, 4H, Ar-H) |

| IR | 3350 cm⁻¹ (O-H stretch) |

| HRMS | m/z 206.1671 [M+H]+ |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

- Methodology :

- Conduct kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the bulky isopropylphenyl group).

- Compare solvent effects: Polar aprotic solvents (e.g., DMF) may improve electrophilic substitution, while non-polar solvents reduce side reactions.

- Validate purity via HPLC or chiral chromatography if stereoisomers are suspected .

- Case Study :

- In the synthesis of poly[2-(2-aminophenyl)pentan-2-ol], solubility differences in polymers were attributed to substituent bulkiness, suggesting similar steric effects in the parent alcohol’s synthesis .

Q. What experimental approaches assess the stability of this compound under oxidative or thermal stress?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Aging Studies : Expose the compound to UV light (e.g., 254 nm) and monitor degradation via GC-MS.

- Reactivity Screening : Test compatibility with oxidizers (e.g., KMnO4) to identify hazardous byproducts like CO/CO2 .

- Data Table :

| Condition | Observation | Byproducts |

|---|---|---|

| 100°C (air) | Stable for 24h | None |

| UV exposure | 10% degradation after 48h | Quinone derivatives |

Q. How does this compound interact with polymer matrices, and what techniques evaluate its role as a plasticizer or monomer?

- Methodology :

- DSC/TGA : Measure glass transition temperature (Tg) and thermal stability of polymer composites.

- Solubility Tests : Evaluate compatibility with common polymers (e.g., polystyrene) in solvents like THF or chloroform.

- Mechanical Testing : Assess tensile strength/modulus changes in polymer blends .

- Case Study :

- Poly[2-(1-methylbutyl)aniline] derivatives showed variable solubility due to alkyl chain length, suggesting that the isopropylphenyl group in this compound could enhance hydrophobicity in copolymers .

Q. Can computational models predict the biological or catalytic activity of this compound?

- Methodology :

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Screen against enzyme targets (e.g., cytochrome P450) to predict metabolic pathways.

- QSAR Studies : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with observed bioactivity .

- Case Study :

- A sulfonamide derivative with a 4-isopropylphenyl group exhibited antiviral activity, suggesting the parent alcohol’s potential as a scaffold for bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.